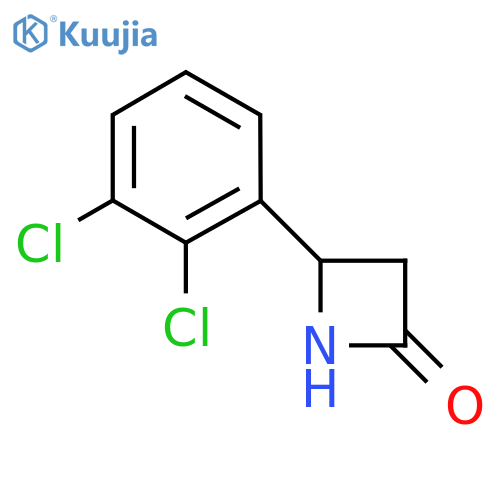Cas no 777884-34-1 (4-(2,3-dichlorophenyl)azetidin-2-one)

777884-34-1 structure
商品名:4-(2,3-dichlorophenyl)azetidin-2-one
CAS番号:777884-34-1
MF:C9H7Cl2NO
メガワット:216.063980340958
MDL:MFCD06217486
CID:5241987
PubChem ID:64664709
4-(2,3-dichlorophenyl)azetidin-2-one 化学的及び物理的性質
名前と識別子
-
- RARECHEM AL CA 0020
- 4-(2,3-DICHLOROPHENYL)-2-AZETIDINONE
- 4-(2,3-dichlorophenyl)azetidin-2-one
-
- MDL: MFCD06217486
- インチ: 1S/C9H7Cl2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)
- InChIKey: NVCKGHYMALEKOP-UHFFFAOYSA-N
- ほほえんだ: N1C(C2C=CC=C(Cl)C=2Cl)CC1=O
4-(2,3-dichlorophenyl)azetidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1087846-1g |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 95% | 1g |
$427.0 | 2024-04-17 | |
| Enamine | EN300-295384-0.05g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 0.05g |
$468.0 | 2023-09-06 | ||
| Enamine | EN300-295384-0.1g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 0.1g |
$490.0 | 2023-09-06 | ||
| Enamine | EN300-295384-2.5g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 2.5g |
$1089.0 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-50mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 50mg |
¥18900.00 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017260-5g |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 95% | 5g |
¥8505.0 | 2024-04-18 | |
| Enamine | EN300-295384-10.0g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 10g |
$4606.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-250mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 250mg |
¥25857.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593924-100mg |
4-(2,3-Dichlorophenyl)azetidin-2-one |
777884-34-1 | 98% | 100mg |
¥19803.00 | 2024-07-28 | |
| Enamine | EN300-295384-5g |
4-(2,3-dichlorophenyl)azetidin-2-one |
777884-34-1 | 5g |
$1614.0 | 2023-09-06 |
4-(2,3-dichlorophenyl)azetidin-2-one 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
777884-34-1 (4-(2,3-dichlorophenyl)azetidin-2-one) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2230780-65-9(IL-17A antagonist 3)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:777884-34-1)4-(2,3-dichlorophenyl)azetidin-2-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):384.0/1115.0